molecular formula C19H18IN3O3 B11648069 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-iodophenoxy)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-iodophenoxy)acetamide

Cat. No.: B11648069
M. Wt: 463.3 g/mol
InChI Key: OBFIVXYPQQDZMI-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-iodophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-iodophenoxy)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the acetamide group: This can be done by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base.

    Introduction of the iodophenoxy group: This step involves the nucleophilic substitution of the chlorine atom in the acetamide derivative with 4-iodophenol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-iodophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X, where R is an alkyl or aryl group and X is a leaving group).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-iodophenoxy)acetamide would depend on its specific biological target and pathway. Generally, pyrazole derivatives can interact with various enzymes, receptors, and other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-bromophenoxy)acetamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-iodophenoxy)acetamide is unique due to the presence of the iodophenoxy group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C19H18IN3O3

Molecular Weight

463.3 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C19H18IN3O3/c1-13-18(19(25)23(22(13)2)15-6-4-3-5-7-15)21-17(24)12-26-16-10-8-14(20)9-11-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

OBFIVXYPQQDZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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